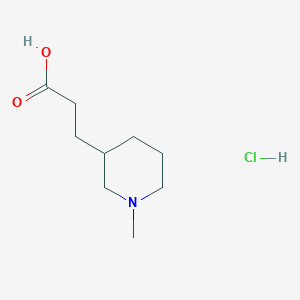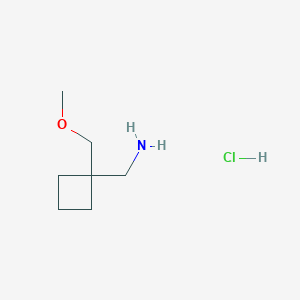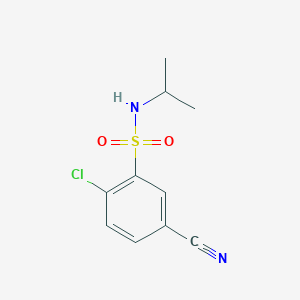
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
Übersicht
Beschreibung
“N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine” is a chemical compound with the CAS Number: 1706441-18-0. It has a molecular weight of 269.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for the compound is 1S/C15H19N5/c1-11-17-14 (19-13-6-4-12 (16)5-7-13)10-15 (18-11)20-8-2-3-9-20/h4-7,10H,2-3,8-9,16H2,1H3, (H,17,18,19) . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 485.2±35.0 °C and a predicted density of 1.252±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Properties
- A study by Cortés-García et al. (2016) focused on synthesizing N1-[(1-alkyl-1H-tetrazol-5-yl)(aryl)methyl]-4-methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamines via microwave-assisted Ugi-azide reactions. These compounds, structurally similar to potent anticancer drugs like imatinib, could exhibit cytotoxicity and tyrosine-kinase inhibitory properties (Cortés-García et al., 2016).
Molecular Structure and Potential in Kinase Inhibition
- A compound synthesized by El-Gokha et al. (2019), N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine, was characterized and showed moderate affinity towards the c-Jun N-terminal kinase 3, indicating potential for selectivity in kinase inhibition (El-Gokha et al., 2019).
Ethylene Oligomerization Catalysis
- A study by Chen et al. (2019) involved synthesizing pyridine-imine ligands, including N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine, for ethylene oligomerization. These ligands showed good catalytic activity and were influenced by various reaction parameters, offering insights into the relationship between structure and catalytic properties (Chen et al., 2019).
Imatinib Derivative Synthesis and Bioevaluation
- Patoliya and Kharadi (2013) synthesized a series of compounds from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, one of which showed significant antimicrobial activity. This research provides a basis for exploring the potential bioactivity of related compounds (Patoliya & Kharadi, 2013).
Crystal Structure Analysis
- Lai et al. (2006) studied the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, providing insight into the importance of various molecular interactions like C–H⋯N and π⋯π in the crystal structures of these compounds (Lai et al., 2006).
Vibrational and Conformational Analysis
- The study by Subashchandrabose et al. (2013) on N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine included detailed vibrational and conformational analysis, which could be valuable for understanding the physicochemical properties and potential applications of these compounds (Subashchandrabose et al., 2013).
Eigenschaften
IUPAC Name |
4-N-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-17-14(19-13-6-4-12(16)5-7-13)10-15(18-11)20-8-2-3-9-20/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHINDNKQBUJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)


![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1432151.png)



![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)

![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)
![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)